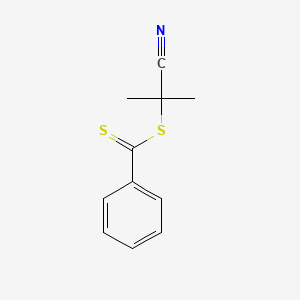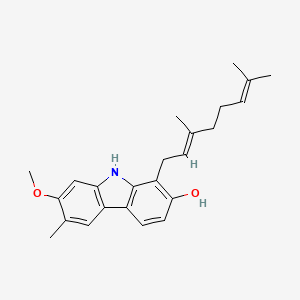
Murrayanol
Vue d'ensemble
Description
“Murrayanol” is a natural carbazole alkaloid . It is derived from the leaves of Murraya koenigii . It has been recognized as an important class of potential therapeutic agents due to its various biological activities .
Synthesis Analysis
The synthesis of Murrayanol involves complex biochemical processes. The majority of these compounds are derived from 3-methylcarbazole as a common precursor . The tricyclic basic skeleton is formed via a prenylated 2-quinolone intermediate .
Molecular Structure Analysis
Murrayanol has a molecular formula of C24H29NO2 . It has a total of 58 bonds, including 29 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 2 double bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aromatic hydroxyl, 1 ether (aromatic), and 1 Pyrrole .
Physical And Chemical Properties Analysis
Murrayanol is a crystalline compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Applications De Recherche Scientifique
Flavonols and Coumarins in Murraya omphalocarpa
Murrayanol, identified as a new flavonol, was discovered in the ethanolic extract of Murraya omphalocarpa fruit. This study highlights its characterization alongside other known substances, suggesting its potential in phytochemical studies and possibly in pharmacological research (Wu, Tien, Arisawa, Shimizu, & Naokata, 1980).
Carbazole Alkaloids from Murraya koenigii
Murrayanol was isolated from the fruits of Murraya koenigii, indicating its significance in the study of carbazole alkaloids. This research aids in understanding the chemical composition of Murraya koenigii, which is vital for exploring its biological activities (Reisch, Goj, Wickramasinghe, Herath, & Henkel, 1992).
Bioactive Carbazole Alkaloids
Murrayanol demonstrated significant bioactivity in anti-inflammatory assays and exhibited antioxidant, mosquitocidal, antimicrobial, and topoisomerase I and II inhibition activities. This underlines its potential in therapeutic applications and as a lead compound in drug discovery (Ramsewak, Nair, Strasburg, Dewitt, & Nitiss, 1999).
Targeting Epstein-Barr Virus with Murrayanol
A study focused on the inhibitory potential of Murrayanol against Epstein-Barr virus nuclear antigen 1 (EBNA-1), showcasing its prospective role in antiviral therapy. Murrayanol's strong binding energy and interaction with EBNA-1 highlight its potential in addressing EBV-related health issues (Mathivadani, Smiline, & Priyadharsini, 2020).
Propriétés
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-15(2)7-6-8-16(3)9-10-19-22(26)12-11-18-20-13-17(4)23(27-5)14-21(20)25-24(18)19/h7,9,11-14,25-26H,6,8,10H2,1-5H3/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEIBQDXHHQYRJ-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019966 | |
| Record name | Murrayanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Murrayanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Murrayanol | |
CAS RN |
144525-81-5 | |
| Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144525-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Murrayanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Murrayanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 °C | |
| Record name | Murrayanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Beyond its potential antiviral activity, what other biological activities has murrayanol demonstrated?
A1: Murrayanol, alongside other carbazole alkaloids from Murraya koenigii, has demonstrated a range of biological activities. Notably, it exhibits anti-inflammatory effects by inhibiting both human prostaglandin H synthase-1 (hPGHS-1) and hPGHS-2, with IC50 values of 109 µg/mL and 218 µg/mL, respectively []. This suggests its potential application in managing inflammatory conditions.
Q2: How does the consumption of Murraya koenigii itself, in the form of a chutney, affect human health?
A2: A study investigated the impact of supplementing the diet of hypertensive subjects with Murraya koenigii chutney []. The results showed that daily consumption of the chutney, containing 5 grams of curry leaf powder, for 60 days led to a significant reduction in both systolic and diastolic blood pressure []. This effect could be attributed to the synergistic action of various bioactive compounds present in curry leaves, including murrayanol. This finding highlights the potential health benefits of incorporating Murraya koenigii into the diet.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






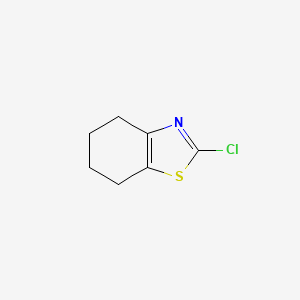

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
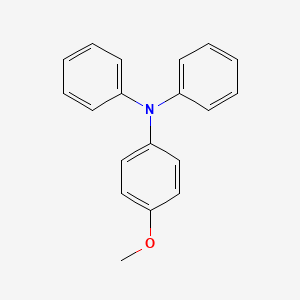

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)
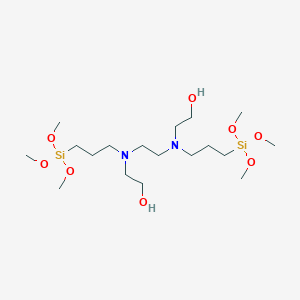
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
